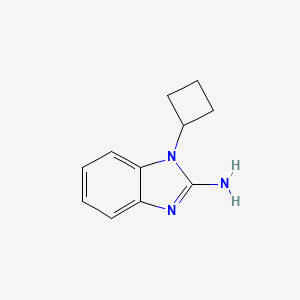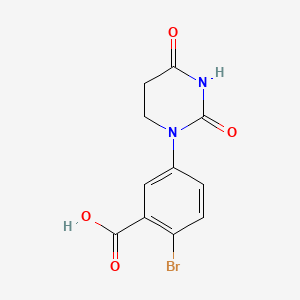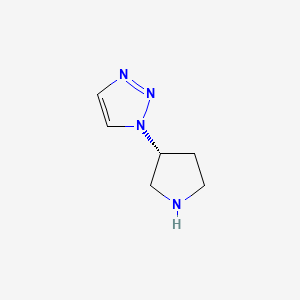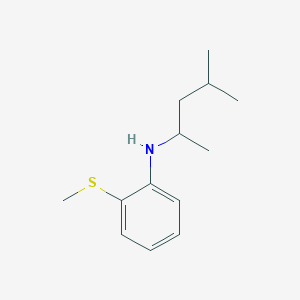
n-(4-Methylpentan-2-yl)-2-(methylthio)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4-Methylpentan-2-yl)-2-(methylthio)aniline: is an organic compound characterized by its unique structure, which includes a methylthio group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methylpentan-2-yl)-2-(methylthio)aniline typically involves the reaction of 2-(methylthio)aniline with 4-methylpentan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-(4-Methylpentan-2-yl)-2-(methylthio)aniline can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, especially on the aniline ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated anilines, nitroanilines.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(4-Methylpentan-2-yl)-2-(methylthio)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with potential biological activity.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its unique structure may provide therapeutic benefits in treating certain diseases.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of n-(4-Methylpentan-2-yl)-2-(methylthio)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methylthio group can participate in nucleophilic or electrophilic interactions, affecting the activity of target proteins. Additionally, the aniline ring can undergo various modifications, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
n-(4-Methylpentan-2-yl)-2-(methylthio)benzene: Similar structure but lacks the aniline group.
n-(4-Methylpentan-2-yl)-2-(methylthio)phenol: Contains a hydroxyl group instead of an aniline group.
n-(4-Methylpentan-2-yl)-2-(methylthio)thiophene: Contains a thiophene ring instead of an aniline ring.
Uniqueness: n-(4-Methylpentan-2-yl)-2-(methylthio)aniline is unique due to the presence of both the methylthio and aniline groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H21NS |
|---|---|
Molekulargewicht |
223.38 g/mol |
IUPAC-Name |
N-(4-methylpentan-2-yl)-2-methylsulfanylaniline |
InChI |
InChI=1S/C13H21NS/c1-10(2)9-11(3)14-12-7-5-6-8-13(12)15-4/h5-8,10-11,14H,9H2,1-4H3 |
InChI-Schlüssel |
QYOQJHZVTXISKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)NC1=CC=CC=C1SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
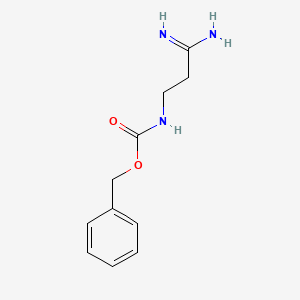
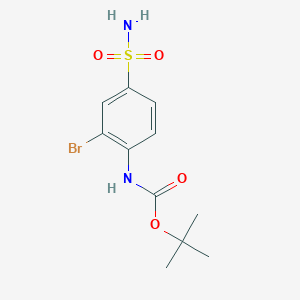
![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)

![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)
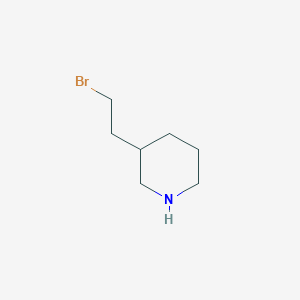
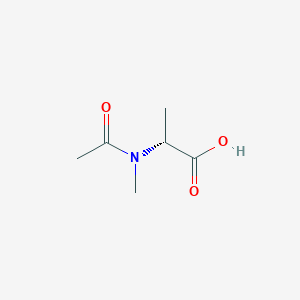
![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)
